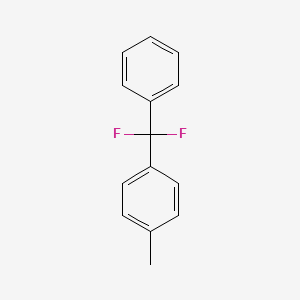

1-(Difluorophenylmethyl)-4-methylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Difluorophenylmethyl)-4-methylbenzene is an organic compound characterized by the presence of a difluorophenylmethyl group attached to a methylbenzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Difluorophenylmethyl)-4-methylbenzene typically involves the difluoromethylation of a suitable precursor. One common method is the reaction of a difluoromethylating agent with a methylbenzene derivative under controlled conditions. For example, the reaction can be carried out using difluoromethyl iodide and a base such as potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of metal-based catalysts can enhance the efficiency of the reaction, making it suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Chemical Reactions

1-(Difluorophenylmethyl)-4-methylbenzene can undergo several chemical reactions due to its structural components. These reactions include oxidation, reduction, and electrophilic aromatic substitution.

-

Oxidation: Under strong oxidizing conditions, this compound can be oxidized to form difluoromethyl ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4

) and chromium trioxide (CrO3

). -

Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group, yielding 4-methylbenzene derivatives. Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel can be employed for this conversion.

-

Electrophilic Aromatic Substitution: These reactions can introduce additional functional groups onto the phenyl ring. Halogenation reactions using bromine (Br2

) or chlorination with chlorine (Cl2

) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3

) are typical. Friedel-Crafts acylation and alkylation can also occur . The Friedel-Crafts acylation reaction involves the addition of an acyl group to the aromatic ring, typically by employing an acid chloride (R-(C=O)-Cl) . The Friedel-Crafts alkylation reaction proceeds via a three-step mechanism, starting with the reaction between a Lewis acid catalyst (AlCl3

) and an alkyl halide to form an electrophilic carbocation .

Reaction Mechanisms and Conditions

The reactivity of this compound is influenced by the electron-withdrawing nature of the fluorine atoms, which can stabilize carbocations formed during reactions. This property can facilitate certain types of electrophilic substitutions.

Examples of Fluorinated Compounds and their Activities

introduction of fluorine atoms into organic compounds can significantly alter their biological activity . For instance, in the development of HIV-1 protease inhibitors, the incorporation of difluorophenylmethyl groups has shown significant improvements in enzyme inhibitory and antiviral activity .

Production of Difluorobenzophenone Derivatives

Fluorobenzene can be used as a starting material for synthesizing fluorine-containing organic compounds, including difluorobenzophenone derivatives . One method involves reacting fluorobenzene with formaldehyde, catalyzed by organic sulfonic acids, to produce difluorodiphenylmethane, which is then oxidized with nitric acid to form 4,4'-difluorobenzophenone .

Data Table: Reaction Conditions and Products

| Reaction Type | Reagents and Conditions | Major Products |

|---|---|---|

| Oxidation | KMnO4 | |

| or CrO3 | ||

| , strong oxidizing conditions | Difluoromethyl ketones, carboxylic acids | |

| Reduction | H2 | |

| , Pd/C or Raney nickel | 4-Methylbenzene derivatives | |

| Electrophilic Substitution | Br2 | |

| or Cl2 | ||

| , AlCl3 |

text| Halogenated derivatives of this compound |

| Friedel-Crafts Acylation | R-(C=O)-Cl, AlCl3

| Acylated aromatic compounds |

| Friedel-Crafts Alkylation | Alkyl halide, AlCl3

| Alkylated aromatic compounds |

Applications De Recherche Scientifique

Chemical Applications

1. Building Block in Organic Synthesis

1-(Difluorophenylmethyl)-4-methylbenzene serves as a versatile building block in the synthesis of complex organic molecules. Its difluoromethyl group enhances reactivity, making it suitable for various functionalization reactions. This characteristic is particularly valuable in the development of pharmaceuticals and agrochemicals.

2. Reaction Mechanisms

The compound can undergo several types of reactions, including:

- Oxidation : Converts to difluoromethyl ketones or carboxylic acids using strong oxidizing agents like potassium permanganate.

- Reduction : The difluoromethyl group can be reduced to a methyl group through catalytic hydrogenation.

- Electrophilic Aromatic Substitution : This allows for the introduction of additional functional groups onto the phenyl ring.

Table 1: Summary of Chemical Reactions

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | Difluoromethyl ketones |

| Reduction | Palladium on carbon | 4-Methylbenzene derivatives |

| Electrophilic Substitution | Bromine, Aluminum chloride | Halogenated derivatives |

Biological Applications

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as fungal strains such as Candida albicans.

Table 2: Antimicrobial Efficacy

| Pathogen | Concentration (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 50 | 15 |

| Escherichia coli | 50 | 12 |

| Candida albicans | 50 | 10 |

2. Cytotoxic Effects on Cancer Cells

Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines, particularly in human breast cancer cells (MCF-7). The cytotoxic effects were evaluated at varying concentrations.

Table 3: Cytotoxicity Results

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 70 |

| 50 | 45 |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial properties of the compound demonstrated its potential as a lead structure for developing new antimicrobial agents. The results highlighted its effectiveness against key bacterial and fungal pathogens.

Case Study 2: Cytotoxicity in Cancer Cells

In laboratory settings, varying concentrations of the compound were tested on MCF-7 cell lines, revealing a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Key parameters include:

- Absorption : Rapid absorption observed in animal models.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes.

- Excretion : Predominantly excreted via renal pathways.

Mécanisme D'action

The mechanism of action of 1-(Difluorophenylmethyl)-4-methylbenzene involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(Difluorophenylmethyl)-4-fluorobenzene

- 1-(Difluorophenylmethyl)-4-chlorobenzene

- 1-(Difluorophenylmethyl)-4-bromobenzene

Uniqueness

1-(Difluorophenylmethyl)-4-methylbenzene is unique due to the presence of both difluoromethyl and methyl groups, which confer distinct chemical and physical properties. The difluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and other applications .

Activité Biologique

1-(Difluorophenylmethyl)-4-methylbenzene, also known by its CAS number 174075-29-7, is an organic compound characterized by a difluorophenylmethyl group attached to a methylbenzene ring. This compound is notable for its unique chemical structure, which includes both difluoromethyl and methyl groups, contributing to its distinct physical and chemical properties. The presence of these groups enhances the compound's stability and lipophilicity, making it a valuable scaffold in drug design and other applications.

The biological activity of this compound is primarily attributed to its interactions with various biomolecular targets. The difluoromethyl group can engage in hydrogen bonding and other non-covalent interactions, which influence the compound's binding affinity to enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways, leading to various pharmacological effects.

Research Findings

Recent studies have explored the potential biological activities of this compound:

- Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties. In vitro assays have demonstrated its effectiveness against certain bacterial strains, indicating potential as a lead compound for antibiotic development.

- Antiparasitic Properties : Similar compounds have shown efficacy against parasitic infections. For instance, analogs of this compound have been evaluated for their activity against Trypanosoma brucei, the causative agent of sleeping sickness. The structure-activity relationship (SAR) studies indicate that modifications to the difluoromethyl group can enhance antiparasitic potency .

Table 1: Biological Activity Profile of this compound

Pharmacokinetics and Toxicity

Pharmacokinetic studies are crucial for understanding the bioavailability and metabolism of this compound. Initial findings suggest moderate clearance rates and favorable distribution profiles in animal models. However, further research is required to establish comprehensive pharmacokinetic parameters.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | ~74% |

| Half-life (in mice) | ~1 hour |

| Clearance | Moderate |

Comparative Analysis with Similar Compounds

Comparative studies with related compounds such as 1-(Difluorophenylmethyl)-4-fluorobenzene and 1-(Difluorophenylmethyl)-4-chlorobenzene reveal that the presence of both difluoromethyl and methyl groups in this compound contributes to its unique biological profile. The structural differences significantly impact their biological activities and potential therapeutic applications.

Propriétés

IUPAC Name |

1-[difluoro(phenyl)methyl]-4-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F2/c1-11-7-9-13(10-8-11)14(15,16)12-5-3-2-4-6-12/h2-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRPWOFFDNMCYGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.